molecular formula C10H13N3O B13075874 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13075874
M. Wt: 191.23 g/mol
InChI Key: MCXKGLGNBJQVAG-UHFFFAOYSA-N
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Description

7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves using potassium hydrogen sulfate (KHSO4) in aqueous ethanol under ultrasonic conditions. This method provides good yields and is considered environmentally friendly . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use in cancer therapy.

Comparison with Similar Compounds

7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

7-methyl-2-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H13N3O/c1-3-4-8-6-9-11-10(14)5-7(2)13(9)12-8/h5-6H,3-4H2,1-2H3,(H,11,14)

InChI Key

MCXKGLGNBJQVAG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=CC(=O)NC2=C1)C

Origin of Product

United States

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